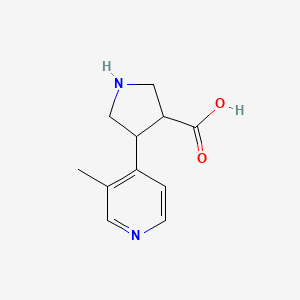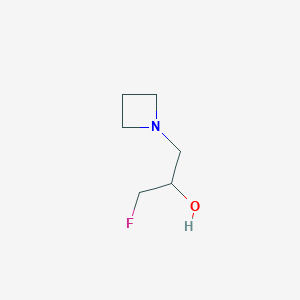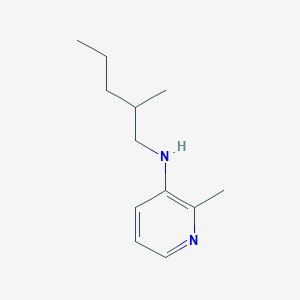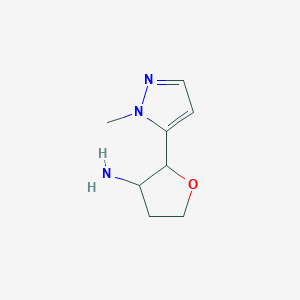
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a carboxylic acid group and a pyridine ring with a methyl group at the 3-position . It is used primarily in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments.
化学反応の分析
Types of Reactions
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while reduction can produce different pyrrolidine derivatives with modified functional groups.
科学的研究の応用
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the pyridine moiety play crucial roles in its binding to target proteins and enzymes . The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Pyrrolidine-3-carboxylic acid: A similar compound with a pyrrolidine ring and a carboxylic acid group but lacking the pyridine moiety.
3-Methylpyridine: A compound with a pyridine ring and a methyl group at the 3-position but without the pyrrolidine ring.
Uniqueness
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the pyridine moiety with a methyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
4-(3-methylpyridin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-12-3-2-8(7)9-5-13-6-10(9)11(14)15/h2-4,9-10,13H,5-6H2,1H3,(H,14,15) |
InChIキー |
GLFKFSYVIDPRHD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)C2CNCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)

![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine](/img/structure/B13248866.png)
![tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13248868.png)



